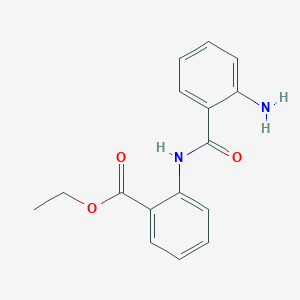

Ethyl 2-(2-aminobenzoylamino)-benzoate

Description

Ethyl 2-(2-aminobenzoylamino)-benzoate is a benzoate ester derivative featuring a benzoylamino substituent at the 2-position of the aromatic ring and an ethyl ester group. Its synthesis typically involves condensation of 2-(2-nitrobenzamido)propanoic acid with ethyl anthranilate, followed by catalytic hydrogenation (H₂/Pd/C) to reduce the nitro group to an amine. Subsequent cyclization in dimethylformamide (DMF) with FeCl₃ yields the final compound . Structural characterization via ¹H-NMR and ¹³C-NMR confirms the presence of key functional groups, including the NH₂ moiety (δ 5.45 ppm) and ethyl ester protons (δ 1.31 and 4.29 ppm) .

Properties

Molecular Formula |

C16H16N2O3 |

|---|---|

Molecular Weight |

284.31 g/mol |

IUPAC Name |

ethyl 2-[(2-aminobenzoyl)amino]benzoate |

InChI |

InChI=1S/C16H16N2O3/c1-2-21-16(20)12-8-4-6-10-14(12)18-15(19)11-7-3-5-9-13(11)17/h3-10H,2,17H2,1H3,(H,18,19) |

InChI Key |

NXFKBDKVFGPTQC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-(2-aminobenzoylamino)-benzoate belongs to a broader class of substituted benzoate esters and benzamide derivatives. Below is a comparative analysis with structurally related compounds, emphasizing molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Findings

Positional Isomerism and Reactivity: this compound’s 2-substituted benzoylamino group imposes steric hindrance, influencing cyclization pathways (e.g., benzodiazepine formation) . In contrast, 4-substituted analogs like ethyl 4-(carbamoylamino)benzoate exhibit enhanced hydrogen-bonding capacity due to the para-oriented carbamoyl group, making them potent aquaporin inhibitors .

Functional Group Impact: The primary amine in this compound enables nucleophilic reactivity, critical for heterocyclic ring formation. Comparatively, ethyl 4-(dimethylamino)benzoate’s tertiary amine group enhances electron-donating effects, improving photopolymerization efficiency in resin cements .

Solubility and Physical Properties: Ethyl 2-methoxybenzoate demonstrates superior solubility in ethanol and lower polarity due to the methoxy group, aligning with its use in flavoring agents . In contrast, ethyl 4-(carbamoylamino)benzoate’s polar carbamoyl group reduces lipophilicity, favoring aqueous solubility in biological assays .

Synthetic Complexity: this compound requires multi-step synthesis (condensation, reduction, cyclization), whereas ethyl 2-methoxybenzoate is synthesized via simpler esterification, adhering to JECFA standards .

Structural-Activity Relationships (SAR)

- Substituent Position: Moving the amino or carbamoyl group from the 2- to 4-position (e.g., ethyl 4-(carbamoylamino)benzoate vs. the target compound) alters steric and electronic profiles, affecting biological target engagement .

- Amino Group Substitution: Primary amines (as in the target compound) favor cyclization, whereas tertiary amines (e.g., ethyl 4-(dimethylamino)benzoate) enhance photochemical activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.